molecular formula C25H28N4O2 B344560 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942864-13-3

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B344560
CAS No.: 942864-13-3
M. Wt: 416.5g/mol
InChI Key: TYKRNMAOTHFFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidin-2-one moiety and the 4-ethylphenyl group. Common reagents and conditions used in these reactions include:

    Benzimidazole formation: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Pyrrolidin-2-one introduction: This step may involve the use of pyrrolidine and appropriate acylating agents.

    Ethylphenyl group attachment: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with cellular pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidin-2-one derivatives: Compounds with variations in the pyrrolidin-2-one moiety.

Uniqueness

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

942864-13-3

Molecular Formula

C25H28N4O2

Molecular Weight

416.5g/mol

IUPAC Name

1-(4-ethylphenyl)-4-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H28N4O2/c1-2-18-9-11-20(12-10-18)28-16-19(15-23(28)30)25-26-21-7-3-4-8-22(21)29(25)17-24(31)27-13-5-6-14-27/h3-4,7-12,19H,2,5-6,13-17H2,1H3

InChI Key

TYKRNMAOTHFFIN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.